2-[Methyl-[4-(methylsulfonylmethyl)phenyl]sulfonylamino]acetic acid
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Overview
Description
2-[Methyl-[4-(methylsulfonylmethyl)phenyl]sulfonylamino]acetic acid is a complex organic compound with a unique structure that includes both sulfonyl and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-[4-(methylsulfonylmethyl)phenyl]sulfonylamino]acetic acid typically involves multiple steps. One common method includes the reaction of 4-(methylsulfonylmethyl)phenylamine with methyl chloroacetate under basic conditions to form the intermediate methyl ester. This intermediate is then hydrolyzed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl-[4-(methylsulfonylmethyl)phenyl]sulfonylamino]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to sulfonic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[Methyl-[4-(methylsulfonylmethyl)phenyl]sulfonylamino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Methyl-[4-(methylsulfonylmethyl)phenyl]sulfonylamino]acetic acid involves its interaction with specific molecular targets. The sulfonyl and amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to anti-inflammatory or antimicrobial effects, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylsulfonylphenyl)ethanamine
- 4-(Methylsulfonyl)phenylacetic acid
- 2-(4-Methylsulfonylphenyl)indole derivatives
Uniqueness
What sets 2-[Methyl-[4-(methylsulfonylmethyl)phenyl]sulfonylamino]acetic acid apart from similar compounds is its combination of sulfonyl and amino groups, which provides unique chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets.
Properties
IUPAC Name |
2-[methyl-[4-(methylsulfonylmethyl)phenyl]sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO6S2/c1-12(7-11(13)14)20(17,18)10-5-3-9(4-6-10)8-19(2,15)16/h3-6H,7-8H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNWFLUQGVFZEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)CS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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